"N,N-Dimethyl-4-nitrosoaniline chemical properties"
"N,N-Dimethyl-4-nitrosoaniline chemical properties"
An In-depth Technical Guide on the Chemical Properties of N,N-Dimethyl-4-nitrosoaniline
Introduction
N,N-Dimethyl-4-nitrosoaniline, a synthetic aromatic compound, is recognized by its characteristic dark green crystalline form.[1] It belongs to the class of dimethylanilines, specifically with a nitroso group substituted at the 4-position of the N,N-dimethylaniline structure.[1] This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes such as oxazine and thiazine, and is utilized as an accelerator in the vulcanization of rubber.[2] Its chemical reactivity and distinct properties make it a subject of interest for researchers in organic synthesis and materials science. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and essential safety information.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of N,N-Dimethyl-4-nitrosoaniline are summarized below. The compound is a dark green crystalline solid and is generally insoluble in water but shows solubility in organic solvents like ethanol and ether.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | [1][3][4][5] |
| Molecular Weight | 150.18 g/mol | [1][3][4][6] |
| Appearance | Dark green crystalline solid, powder, or chunks | [1][2][3] |
| Melting Point | 85-87 °C | [2][3] |
| Boiling Point | 271.72 °C (estimate) | [7][8] |
| Density | 1.145 g/cm³ (at 20 °C) | [1][9][10] |
| Vapor Pressure | 0.406 mm Hg | [6] |
| Water Solubility | Insoluble; < 0.1 mg/mL at 70 °F. A value of 1370 mg/L has also been reported. | [1][6] |
| Solubility in Organics | Soluble in alcohol, ether, chloroform, and methanol.[1][7][8] A 5% solution in ethanol appears green to very dark green. | [1][7][8] |
| pKa | 4.544 | [6] |
| Log P (octanol-water) | 2.040 | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N,N-Dimethyl-4-nitrosoaniline. Key spectral data are presented below.
| Spectroscopic Technique | Data | Reference(s) |
| UV-Vis (in Alcohol) | λmax: 234 nm (log ε= 3.67); 273 nm (log ε= 3.82); 305 nm (log ε= 3.18); 314 nm (log ε= 3.14) | [1] |
| IR Spectrum | Data available (Sadtler Research Laboratories Prism Collection: 5891) | [1] |
| ¹H NMR Spectrum | Data available (Sadtler Research Laboratories Spectral Collection: 6829) | [1] |
| Mass Spectrometry | GC-MS, MS-MS, and LC-MS data are available. A major peak is observed at m/z 104 (Aldermaston, Eight Peak Index of Mass Spectra, UK). | [1] |
Experimental Protocols
Synthesis of N,N-Dimethyl-4-nitrosoaniline
The synthesis of N,N-Dimethyl-4-nitrosoaniline is typically a two-step process involving the formation of a hydrochloride salt intermediate, followed by neutralization to yield the free base.
Step 1: Preparation of N,N-Dimethyl-4-nitrosoaniline Hydrochloride
This procedure involves the nitrosation of N,N-dimethylaniline.
-
Materials:
-
N,N-dimethylaniline (100 g)
-
Concentrated hydrochloric acid (345 ml)
-
Sodium nitrite (60 g)
-
Ice
-
Water
-
-
Methodology:
-
Dissolve 100 g of dimethylaniline in 345 ml of concentrated hydrochloric acid in a suitable reaction vessel.[11]
-
Cool the mixture by adding crushed ice until the temperature is below 0 °C.[11]
-
Prepare a solution of 60 g of sodium nitrite in a small amount of water.[11]
-
Slowly add the sodium nitrite solution to the reaction mixture while stirring continuously. Maintain the reaction temperature below 8 °C throughout the addition.[11]
-
As the reaction proceeds, the yellow hydrochloride salt of N,N-dimethyl-4-nitrosoaniline will precipitate.[11]
-
After the addition is complete, allow the mixture to stand.[11]
-
Filter the separated hydrochloride salt and wash it with a small volume of dilute hydrochloric acid.[11]
-
Dry the resulting yellow needles. The melting point of the hydrochloride salt is 177 °C.[11]
-
Step 2: Conversion to N,N-Dimethyl-4-nitrosoaniline (Free Base)
The hydrochloride salt is neutralized to obtain the final product.
-
Materials:
-
Methodology:
-
Create a paste of the hydrochloride salt with water in a separatory funnel.[2]
-
Add a cold aqueous solution of sodium hydroxide or sodium carbonate to the paste until the pH reaches approximately 8.0. The appearance of a green color indicates the formation of the free base.[2]
-
Extract the free base from the aqueous mixture using an organic solvent such as toluene, chloroform, or diethyl ether.[2]
-
Dry the organic extract over anhydrous potassium carbonate.[2]
-
Filter the solution to remove the drying agent.[2]
-
Distill off the solvent. The residue will crystallize upon cooling.[2]
-
Collect the crystalline free base.[2]
-
Purification
The crude N,N-Dimethyl-4-nitrosoaniline can be purified by recrystallization from petroleum ether or a mixture of chloroform and carbon tetrachloride.[13]
Visualizations
Logical Relationship Diagram
Caption: Overview of N,N-Dimethyl-4-nitrosoaniline's core properties.
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for N,N-Dimethyl-4-nitrosoaniline.
Reactivity and Stability
N,N-Dimethyl-4-nitrosoaniline is susceptible to spontaneous combustion when exposed to air and can react violently with acetic anhydride after a delay.[2][13] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[6][13] The material is also light-sensitive.[4]
Safety and Handling
N,N-Dimethyl-4-nitrosoaniline is a hazardous substance and requires careful handling. It is toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[9][14] Furthermore, it is a self-heating substance that may catch fire.[9][14]
| Hazard Information | Details | Reference(s) |
| Signal Word | Danger | [9][14] |
| GHS Hazard Statements | H251: Self-heating; may catch fire.H301: Toxic if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][14] |
| Precautionary Statements | P235: Keep cool.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14] |
| UN Number | 1369 | [1][4] |
| Transport Hazard Class | 4.2 (Substances liable to spontaneous combustion) | [4] |
| LD₅₀ (oral, rat) | 65 mg/kg | |
| Storage | Store below +30°C in a well-ventilated place.[2][9] Keep cool and protect from sunlight.[14] | [2][9][14] |
Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
References
- 1. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYL-4-NITROSOANILINE | 138-89-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. Benzenamine, N,N-dimethyl-4-nitroso- [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. 138-89-6 CAS MSDS (N,N-DIMETHYL-4-NITROSOANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. N,N-DIMETHYL-4-NITROSOANILINE CAS#: 138-89-6 [m.chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. prepchem.com [prepchem.com]
- 12. Sciencemadness Discussion Board - p-Nitroso-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Page loading... [wap.guidechem.com]
- 14. echemi.com [echemi.com]
